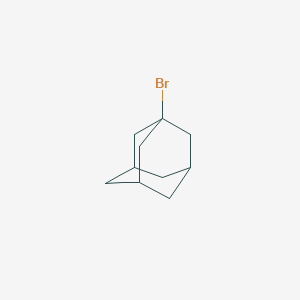
1-Bromoadamantane
Cat. No. B121549
Key on ui cas rn:
768-90-1
M. Wt: 215.13 g/mol
InChI Key: VQHPRVYDKRESCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06235851B1
Procedure details


The reaction was conducted in accordance with the method of The Japanese Patent Publication No. 61980/1995 (JP-B-7-61980) to obtain an adamantane monoaclylate, namely, 15 mole of anhydrousbromine and 1.6 mole of adamantane were reacted at the reflux temperature of bromine for 7 hours, surplus bromine was distilled off under reduced pressure, and after the addition of 200 ml of carbon tetrachloride (IV), the residual bromine was resolved with sodium sulfite. A white powderly 1-bromoadamantane was provided by removing organic layer, and recrystallizing the obtained crude products from methanol.


Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[Br:11]Br>>[Br:11][C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.6 mol
|
|
Type
|
reactant
|
|
Smiles
|
C12CC3CC(CC(C1)C3)C2
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
surplus bromine was distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition of 200 ml of carbon tetrachloride (IV)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC12CC3CC(CC(C1)C3)C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
